molecular formula C72H123O3P B14499957 Phenol, 2,4-dinonyl-, phosphite CAS No. 64033-89-2

Phenol, 2,4-dinonyl-, phosphite

Cat. No.: B14499957
CAS No.: 64033-89-2
M. Wt: 1067.7 g/mol
InChI Key: QLPKPEZOUJMPQC-UHFFFAOYSA-N
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Description

Phenol, 2,4-dinonyl-, phosphite (CAS 64033-89-2), also known as Phosphorous acid tris(2,4-dinonylphenyl) ester, is a high-molecular-weight organophosphorus compound with the molecular formula C72H123O3P and a molecular weight of 1067.74 g/mol . Structurally, it features two dinonyl (C₉H₁₉) alkyl chains attached to the phenolic rings at the 2- and 4-positions, which are esterified with phosphorous acid. This compound is primarily used as an antioxidant in polymer processing, where its bulky alkyl substituents enhance thermal stability and reduce migration into surrounding matrices . Limited studies specifically address its bioactivity, but its structural analogs (e.g., di-tert-butyl derivatives) are well-documented for antimicrobial and antioxidant properties .

Properties

CAS No.

64033-89-2

Molecular Formula

C72H123O3P

Molecular Weight

1067.7 g/mol

IUPAC Name

tris[2,4-di(nonyl)phenyl] phosphite

InChI

InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-58-70(67(61-64)52-46-40-34-28-22-16-10-4)73-76(74-71-59-56-65(50-44-38-32-26-20-14-8-2)62-68(71)53-47-41-35-29-23-17-11-5)75-72-60-57-66(51-45-39-33-27-21-15-9-3)63-69(72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3

InChI Key

QLPKPEZOUJMPQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)CCCCCCCCC)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4-dinonyl-, phosphite can be synthesized through the esterification of phenol with phosphorous acid or its derivatives. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the reaction of 2,4-dinonylphenol with phosphorus trichloride in the presence of a base, such as pyridine, to form the desired phosphite ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and minimize by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dinonyl-, phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates and other oxidation products.

    Reduction: Reduction reactions can convert the phosphite ester back to the corresponding phenol and phosphorous acid.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the phosphite ester.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions to form substituted products.

Major Products Formed

    Oxidation: Phosphates and quinones.

    Reduction: Phenol and phosphorous acid.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Phenol, 2,4-dinonyl-, phosphite has a wide range of applications in scientific research, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers during processing and storage.

    Biology: Studied for its potential antioxidant properties in biological systems, which may have implications for reducing oxidative stress in cells.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.

    Industry: Employed in the production of plastics, rubber, and other materials to improve their durability and resistance to oxidative degradation.

Mechanism of Action

The antioxidant action of phenol, 2,4-dinonyl-, phosphite is primarily due to its ability to scavenge free radicals and decompose hydroperoxides. The compound reacts with free radicals to form stable, non-reactive products, thereby interrupting the chain reactions that lead to oxidative degradation. Additionally, the phosphite ester can decompose hydroperoxides into non-radical products, further enhancing its antioxidant properties.

Comparison with Similar Compounds

Structural Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
Phenol, 2,4-dinonyl-, phosphite 64033-89-2 C72H123O3P 1067.74 Dinonyl (C₉H₁₉)
Tris(2,4-di-tert-butylphenyl) phosphite 31570-04-4 C42H63O3P 646.92 Di-tert-butyl (C(CH₃)₃)
Phenol, 2,4-dimethyl-, phosphate (3:1) N/A Not provided Not provided Dimethyl (CH₃)

Key Differences :

  • Substituent Size: The dinonyl derivative has longer alkyl chains (C₉H₁₉) compared to the di-tert-butyl (C(CH₃)₃) and dimethyl (CH₃) analogs.
  • Polarity: Longer alkyl chains in the dinonyl compound lower polarity, as reflected in its higher calculated logP (13.235) compared to the di-tert-butyl analog (logP ~15.5 for CAS 31570-04-4) .
Physicochemical Properties
Property This compound Tris(2,4-di-tert-butylphenyl) phosphite
Molecular Weight 1067.74 g/mol 646.92 g/mol
logP (Octanol/Water) Estimated >15 13.235 (calculated)
Thermal Stability High (due to bulky substituents) Moderate
Hydrolytic Stability Likely high Moderate (prone to hydrolysis in acidic conditions)

Notes:

  • The dinonyl compound’s higher molecular weight and longer alkyl chains likely improve its resistance to migration, making it suitable for applications requiring long-term stability .
  • The di-tert-butyl analog (CAS 31570-04-4) is more widely studied, with demonstrated antioxidant efficacy in polypropylene and polycarbonate .

Migration Behavior :

  • The di-tert-butyl compound migrates into food simulants (e.g., dahi) at detectable levels, raising concerns about consumer exposure .
  • The dinonyl variant’s larger size may reduce migration, though empirical data are lacking .

Mechanism :

  • The di-tert-butyl compound’s anti-enterococcal activity is attributed to membrane disruption and oxidative stress induction .
  • Antioxidant effects arise from radical scavenging via the phosphite group .
Stability and Synergistic Effects
  • Hydrolytic Stability: The dinonyl compound’s long alkyl chains may enhance resistance to hydrolysis compared to the di-tert-butyl analog, which degrades under humid conditions .
  • Synergy with Phenolic Antioxidants: The di-tert-butyl phosphite (CAS 31570-04-4) is often combined with hindered phenols (e.g., Irganox 1010) to improve polymer stabilization . No such data exist for the dinonyl derivative.

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